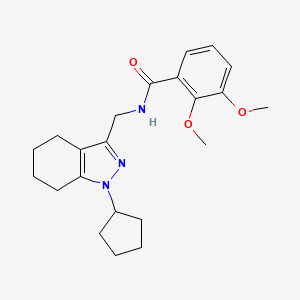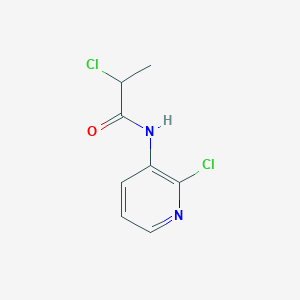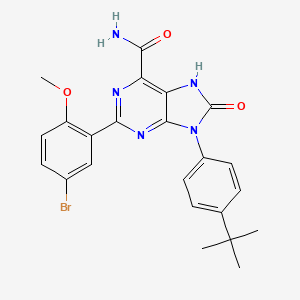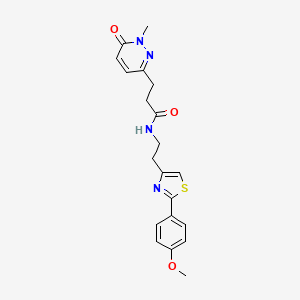
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including structures similar to the compound , have been synthesized and tested for their antioxidant and anticancer activities. These compounds showed significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid in some cases. Moreover, their anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives exhibiting considerable cytotoxic effects, particularly against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antimicrobial Activities
Thiazoles and their derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial effects. Research has demonstrated the synthesis of thiazoles derivatives containing methoxy-napthyl moiety, which showed potent anti-bacterial and anti-tubercular properties. These derivatives were synthesized through a series of reactions and were found to exhibit excellent antibacterial activity against a range of bacterial strains (Prasad & Nayak, 2016).
Catalytic Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This innovative approach highlighted the compound's role in facilitating chemical transformations, thereby showcasing its potential in synthetic chemistry and industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
Antibacterial and Antifungal Agents
A study on the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed their potential as antibacterial and antifungal agents. These compounds, synthesized via naproxenoyl chloride reaction with different amino compounds, showed significant activities against various bacterial and fungal strains, matching or even surpassing the efficacy of standard agents like Ampicillin and Flucanazole in some cases (Helal et al., 2013).
Antiproliferative Properties
Thiazole compounds were also synthesized and tested for their antiproliferative activity against breast cancer cells (MCF7). The creation of these compounds involved a series of chemical reactions, leading to structures with potential therapeutic applications. One of the synthesized compounds showed comparable activity to Paclitaxel, a well-known anticancer drug, indicating its potential in cancer treatment research (Sonar et al., 2020).
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(26)10-6-15(23-24)5-9-18(25)21-12-11-16-13-28-20(22-16)14-3-7-17(27-2)8-4-14/h3-4,6-8,10,13H,5,9,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPIYBXJMCXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

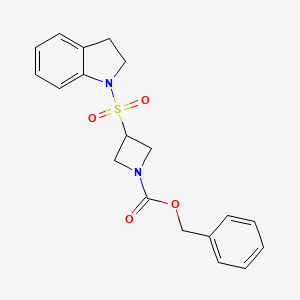

![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)
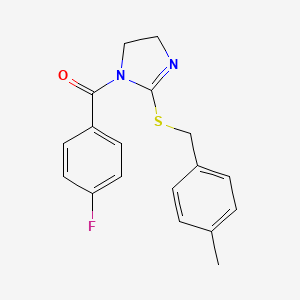
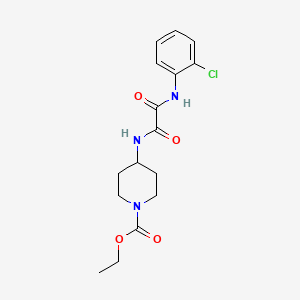
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)
![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)

